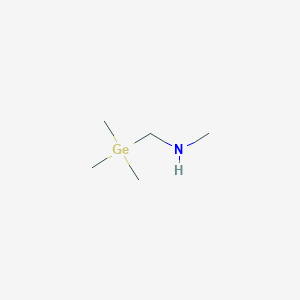
N-Methyl-1-(trimethylgermyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(trimethylgermyl)methanamine is an organogermanium compound with the molecular formula C5H15GeN This compound features a germanium atom bonded to a trimethyl group and a methanamine group, making it a unique organometallic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(trimethylgermyl)methanamine typically involves the reaction of trimethylgermanium chloride with N-methylmethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chloride group with the amine group. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is typically purified using distillation or recrystallization techniques to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(trimethylgermyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The trimethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and methylamine.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
Scientific Research Applications
N-Methyl-1-(trimethylgermyl)methanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-1-(trimethylgermyl)methanamine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Its unique structure allows it to participate in redox reactions, potentially modulating oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methylmethanimine: A related compound with a similar structure but without the germanium atom.
Trimethylgermanium chloride: A precursor used in the synthesis of N-Methyl-1-(trimethylgermyl)methanamine.
Dimethylgermanium compounds: Similar organogermanium compounds with different substituents.
Uniqueness
This compound is unique due to the presence of both a trimethylgermyl group and a methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
89499-76-3 |
|---|---|
Molecular Formula |
C5H15GeN |
Molecular Weight |
161.81 g/mol |
IUPAC Name |
N-methyl-1-trimethylgermylmethanamine |
InChI |
InChI=1S/C5H15GeN/c1-6(2,3)5-7-4/h7H,5H2,1-4H3 |
InChI Key |
DOYDZMAOKFRJQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















